
(4-Hexylcyclohexyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hexylcyclohexyl) acetate is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, where a hexyl group is attached to the fourth carbon of the cyclohexane ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylcyclohexyl) acetate typically involves the esterification of 4-hexylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high conversion rates and product yields.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hexylcyclohexyl) acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hexylcyclohexanecarboxylic acid.
Reduction: The major product is 4-hexylcyclohexanol.
Substitution: The products depend on the nucleophile used; for example, using hydroxide ions would yield 4-hexylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
(4-Hexylcyclohexyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (4-Hexylcyclohexyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hexyl group.
Hexyl acetate: Similar structure but lacks the cyclohexane ring.
Cyclohexyl hexanoate: Similar structure but with a different ester group.
Uniqueness
(4-Hexylcyclohexyl) acetate is unique due to the presence of both a cyclohexane ring and a hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.
Eigenschaften
CAS-Nummer |
7770-77-6 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(4-hexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h13-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
OVRBCELCLADWAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


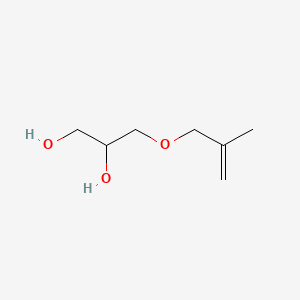
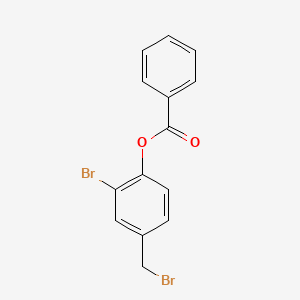
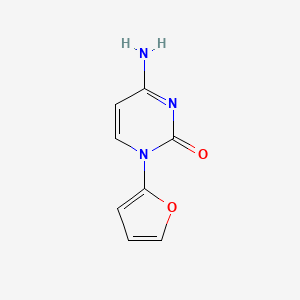
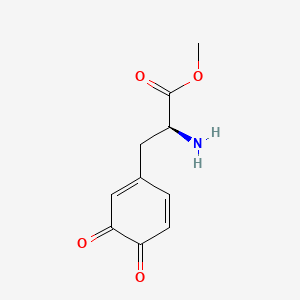
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
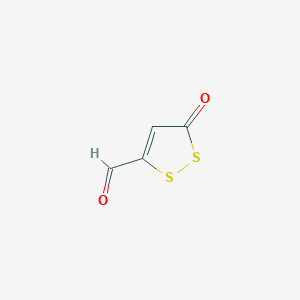
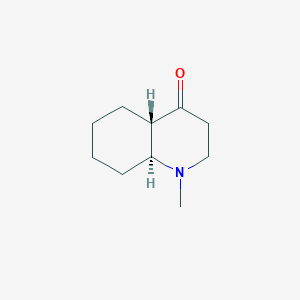
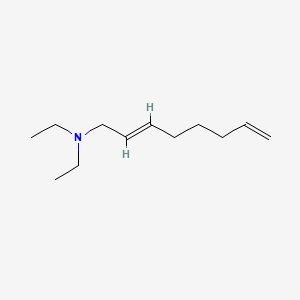
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
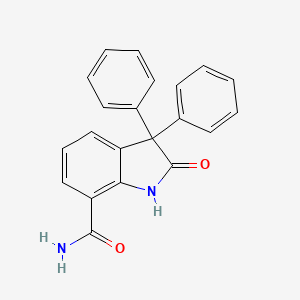
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
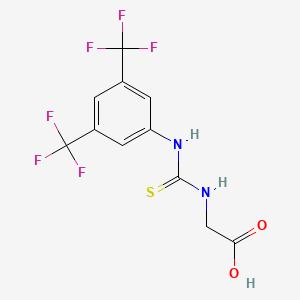
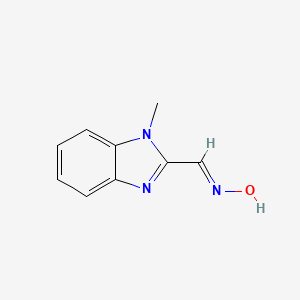
![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
